molecular formula C20H19NO4 B14195698 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid CAS No. 844473-80-9

4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B14195698
CAS No.: 844473-80-9
M. Wt: 337.4 g/mol
InChI Key: MVOUYOLOPXPYCC-UHFFFAOYSA-N
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Description

4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid is a complex organic compound characterized by the presence of an anthracene moiety linked to a butanoic acid chain through a methoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid typically involves the reaction of anthracene-9-carboxylic acid with butanoic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the anthracene moiety and the butanoic acid chain . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various anthracene derivatives, hydroxylated compounds, and substituted anthracene derivatives .

Mechanism of Action

The mechanism by which 4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid exerts its effects involves its ability to interact with various molecular targets. The anthracene moiety can intercalate with DNA, disrupting the normal function of the nucleic acid and potentially leading to cell death . Additionally, the compound can form complexes with metal ions, which may enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of an anthracene moiety and a butanoic acid chain, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and form metal complexes makes it particularly valuable in medicinal chemistry and materials science .

Properties

CAS No.

844473-80-9

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

4-(anthracen-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C20H19NO4/c22-19(23)10-5-11-21-20(24)25-13-18-16-8-3-1-6-14(16)12-15-7-2-4-9-17(15)18/h1-4,6-9,12H,5,10-11,13H2,(H,21,24)(H,22,23)

InChI Key

MVOUYOLOPXPYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)NCCCC(=O)O

Origin of Product

United States

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